molecular formula C15H18ClNO3S B2670462 3-Chloro-N-(3,4-dimethylphenyl)-N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)propanamide CAS No. 1354962-39-2

3-Chloro-N-(3,4-dimethylphenyl)-N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)propanamide

Cat. No.: B2670462
CAS No.: 1354962-39-2
M. Wt: 327.82
InChI Key: CBTPDHJCXJMPRK-UHFFFAOYSA-N
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Description

3-Chloro-N-(3,4-dimethylphenyl)-N-(1,1-dioxo-2,3-dihydro-1λ⁶-thiophen-3-yl)propanamide is a substituted propanamide derivative featuring a 3,4-dimethylphenyl group and a 1,1-dioxo-2,3-dihydrothiophen-3-yl moiety. This structure combines an aromatic amide backbone with a sulfone-containing heterocycle, which may confer unique electronic and steric properties. The sulfone group in the thiophen ring enhances polarity and metabolic stability, distinguishing it from simpler chloro-propanamides .

Properties

IUPAC Name

3-chloro-N-(3,4-dimethylphenyl)-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18ClNO3S/c1-11-3-4-13(9-12(11)2)17(15(18)5-7-16)14-6-8-21(19,20)10-14/h3-4,6,8-9,14H,5,7,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBTPDHJCXJMPRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N(C2CS(=O)(=O)C=C2)C(=O)CCCl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-N-(3,4-dimethylphenyl)-N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)propanamide typically involves the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Sulfone Group: The thiophene ring is then oxidized to introduce the sulfone group. This can be achieved using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Chlorination of Propanamide: The propanamide moiety is chlorinated using reagents like thionyl chloride or phosphorus pentachloride.

    Coupling Reaction: The chlorinated propanamide is then coupled with 3,4-dimethylphenylamine under appropriate conditions, such as in the presence of a base like triethylamine, to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Nucleophilic Substitution at the Chloro Group

The 3-chloro substituent on the propanamide backbone is a primary site for nucleophilic substitution (SN2) or elimination (E2) reactions due to its β-carbonyl positioning.

Reaction Type Conditions Expected Product Mechanistic Notes
HydrolysisAqueous NaOH/EtOH, reflux3-hydroxypropanamide derivativeSN2 displacement by hydroxide ion; carbonyl group stabilizes transition state .
AminolysisExcess primary amineSubstituted amine derivativeAmine acts as nucleophile; potential steric hindrance from bulky aryl groups .
EliminationStrong base (e.g., KOtBu)α,β-unsaturated amideE2 pathway favored due to adjacent electron-withdrawing carbonyl group .

Amide Hydrolysis

The tertiary amide linkage may undergo hydrolysis under extreme acidic or basic conditions, though steric and electronic factors influence reactivity:

Conditions Products Kinetic Factors
6M HCl, reflux (acidic)Carboxylic acid + substituted ammonium saltsElectron-withdrawing sulfone group enhances carbonyl electrophilicity .
10% NaOH, Δ (basic)Carboxylate salt + free aminesSteric hindrance from 3,4-dimethylphenyl slows reaction compared to primary amides.

Sulfone Ring Reactivity

The 1,1-dioxo-2,3-dihydrothiophen-3-yl group (a sulfolane derivative) exhibits unique reactivity:

Reaction Conditions Outcome Notes
Ring-opening nucleophilic attackGrignard reagents or LiAlH₄Cleavage to form thiolate intermediatesSulfone’s electron-withdrawing nature activates the ring for attack .
ReductionNa/Hg amalgamPartial reduction to sulfide (unlikely)Sulfones are generally resistant to reduction; harsh conditions required.

Electrophilic Aromatic Substitution (EAS)

The 3,4-dimethylphenyl group may undergo EAS, though the amide’s electron-withdrawing effect deactivates the ring:

Reaction Reagent Position Yield Considerations
NitrationHNO₃/H₂SO₄Meta to amideMethyl groups weakly activate, but amide directs meta substitution.
SulfonationSO₃/H₂SO₄Para to methylCompeting steric effects from dimethyl substituents may limit reactivity.

Cross-Coupling Reactions

The chloro group could participate in transition-metal-catalyzed couplings, though steric hindrance may limit efficacy:

Reaction Catalyst Coupling Partner Product Challenges
SuzukiPd(PPh₃)₄, baseAryl boronic acidBiaryl-propanamideProximity to bulky amide groups reduces yield.
HeckPd(OAc)₂, ligandAlkeneα,β-unsaturated amide derivativeCompeting elimination pathways may dominate.

Reductive Transformations

Selective reduction pathways are constrained by the compound’s stability:

Target Group Reagent Product Feasibility
AmideLiAlH₄Tertiary amineRequires extreme conditions; sulfone stability uncertain .
SulfoneNa/NH₃ (Birch)Thiophene sulfideLow probability; sulfones are robust under standard reductants.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds similar to 3-Chloro-N-(3,4-dimethylphenyl)-N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)propanamide exhibit significant antimicrobial properties. The presence of the chloro group and the thiophene moiety enhances the compound's ability to disrupt bacterial cell walls, making it a candidate for developing new antibiotics.

Case Study: Synthesis of Antimicrobial Agents

A study conducted by researchers at a pharmaceutical laboratory demonstrated that derivatives of this compound were synthesized and tested against various bacterial strains. The results showed a promising reduction in bacterial growth, indicating its potential as a lead compound in antibiotic development .

Analgesic and Anti-inflammatory Properties

The compound's structural features suggest potential analgesic and anti-inflammatory effects. Preliminary studies have indicated that similar compounds can inhibit cyclooxygenase enzymes, which are responsible for inflammation and pain pathways. Further investigation is required to establish the efficacy of this specific compound in these areas.

Development of Functional Materials

The unique structure of this compound allows it to be utilized as a building block for creating functional materials. Its ability to form stable complexes with metals can be explored for applications in catalysis and sensor technology.

Case Study: Metal Complexation

In a recent study, researchers synthesized metal complexes using this compound as a ligand. The resulting complexes exhibited enhanced catalytic activity for organic transformations, demonstrating the compound's versatility beyond medicinal applications .

Mechanism of Action

The mechanism of action of 3-Chloro-N-(3,4-dimethylphenyl)-N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)propanamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the sulfone group and the aromatic rings suggests potential interactions through hydrogen bonding, π-π stacking, and hydrophobic interactions.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Functional Groups

The compound’s uniqueness lies in its dual substitution:

  • Sulfone heterocycle : The 1,1-dioxo-2,3-dihydrothiophen moiety introduces a rigid, electron-withdrawing group absent in simpler propanamides, which may influence binding affinity in target proteins .

Comparative Table 1: Structural and Functional Group Analysis

Compound Name Aromatic Substituent Heterocyclic/Additional Group Key Functional Attributes
Target Compound 3,4-Dimethylphenyl 1,1-Dioxo-2,3-dihydrothiophen-3-yl Enhanced lipophilicity, sulfone stability
Propanil (N-(3,4-dichlorophenyl)propanamide) 3,4-Dichlorophenyl None Herbicidal activity, chlorine-mediated reactivity
Fenoxacrim (N-(3,4-dichlorophenyl)hexahydro...) 3,4-Dichlorophenyl Hexahydrotrioxopyrimidine Pesticidal use, complex heterocycle
(S)-2-Chloro-N-(tetrahydrofuran-2-yl)propanamide Tetrahydrofuran-methyl None Chiral center, potential CNS activity

Biological Activity

3-Chloro-N-(3,4-dimethylphenyl)-N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)propanamide, with the CAS number 1354962-39-2, is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to explore its biological activity through various studies and findings.

  • Molecular Formula : C15H18ClNO3S
  • Molecular Weight : 327.8 g/mol
  • Purity : Minimum 95% .

Biological Activity

The biological activity of this compound has been investigated in several studies, particularly focusing on its effects on various cellular pathways and potential therapeutic applications.

1. Anticancer Properties

Research has indicated that compounds similar to this compound exhibit significant anticancer properties. A study published in Nature Reviews Drug Discovery highlighted the importance of structural modifications in enhancing the efficacy of anticancer agents. The presence of a chloro group and a thiophene moiety in this compound may contribute to its ability to inhibit tumor growth by interfering with cancer cell signaling pathways .

2. Enzyme Inhibition

The compound has shown potential as an enzyme inhibitor. Specifically, it may inhibit certain kinases involved in cancer progression. Kinase inhibitors are crucial in cancer therapy as they can block specific pathways that lead to tumor growth and metastasis. The binding affinity of this compound to various kinases is an area of ongoing research .

Case Studies

Several case studies have been documented regarding the biological effects of similar compounds:

  • Case Study 1 : A study on related compounds demonstrated a significant reduction in cell viability in breast cancer cell lines when treated with derivatives containing thiophene rings. The mechanism was attributed to apoptosis induction and cell cycle arrest .
  • Case Study 2 : Another investigation focused on the anti-inflammatory properties of similar compounds, showing that they could reduce cytokine release in macrophages, suggesting a role in modulating immune responses .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerInhibition of tumor growth
Enzyme InhibitionBlockage of kinase activity
Anti-inflammatoryReduction of cytokine release

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 3-Chloro-N-(3,4-dimethylphenyl)-N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)propanamide, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, chloro-propanamide derivatives are often prepared by reacting acyl chlorides with substituted anilines under reflux in anhydrous solvents like dichloromethane or THF. Catalysts such as triethylamine may enhance reactivity .
  • Key Considerations : Monitor reaction temperature and stoichiometry to avoid side products (e.g., over-alkylation). Purity can be improved via column chromatography using gradients of ethyl acetate/hexane .

Q. How is the compound structurally characterized, and what spectroscopic techniques are critical for validation?

  • Techniques :

  • X-ray crystallography : Resolve crystal packing and confirm stereochemistry (e.g., using SHELXTL or similar software) .
  • NMR : 1^1H and 13^13C NMR identify substituents (e.g., aromatic protons at δ 6.8–7.2 ppm for dimethylphenyl groups; thiophene-sulfone protons at δ 3.2–4.1 ppm) .
  • IR : Confirm carbonyl (C=O stretch ~1680 cm1^{-1}) and sulfone (S=O ~1300 cm1^{-1}) groups .

Advanced Research Questions

Q. What challenges arise in crystallizing this compound, and how can lattice packing effects be optimized?

  • Experimental Design : Slow evaporation from polar aprotic solvents (e.g., DMF/ethanol mixtures) promotes single-crystal growth. Disorder in the thiophene-sulfone moiety may require low-temperature (100 K) data collection to reduce thermal motion artifacts .
  • Data Contradictions : Discrepancies in bond lengths (e.g., C–N vs. C–O) between computational (DFT) and experimental (X-ray) models may indicate conformational flexibility. Refinement with SHELXL using anisotropic displacement parameters improves accuracy .

Q. How does the electronic nature of the 1,1-dioxo-thiophene moiety influence reactivity in cross-coupling or biological assays?

  • Mechanistic Insights : The electron-withdrawing sulfone group increases electrophilicity at the adjacent carbon, facilitating nucleophilic attacks (e.g., Suzuki-Miyaura coupling). Computational studies (e.g., DFT) can map charge distribution and predict reactive sites .
  • Biological Relevance : In enzyme inhibition assays, the sulfone group may enhance binding affinity to polar active sites. Compare IC50_{50} values against analogs lacking the sulfone to isolate its contribution .

Q. What strategies mitigate degradation during long-term storage, and how is stability assessed?

  • Stability Protocols :

  • Store under inert gas (argon) at –20°C in amber vials to prevent photodegradation.
  • Monitor via HPLC-UV at intervals (e.g., 0, 30, 90 days) to track impurity peaks.
  • Thermogravimetric analysis (TGA) identifies decomposition temperatures (>200°C typical for aryl propanamides) .

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